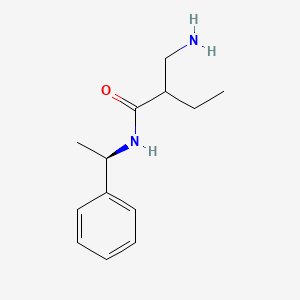

2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide

Description

2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide is a chiral amide derivative characterized by a butanamide backbone substituted with an aminomethyl group at the second carbon and an (R)-1-phenylethyl moiety attached to the nitrogen.

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-(aminomethyl)-N-[(1R)-1-phenylethyl]butanamide |

InChI |

InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16)/t10-,11?/m1/s1 |

InChI Key |

GQUDXODUSLUDIX-NFJWQWPMSA-N |

Isomeric SMILES |

CCC(CN)C(=O)N[C@H](C)C1=CC=CC=C1 |

Canonical SMILES |

CCC(CN)C(=O)NC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide typically involves the reaction of a suitable amine with a butanamide derivative. One common method is the resolution of racemic 2-amino butyramide with L-(+)-tartaric acid in alcoholic solvents like methanol, isopropanol, or ethanol . This process yields the desired chiral compound with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale resolution techniques and the use of specific catalysts to ensure high yield and purity. The use of inorganic bases such as potassium carbonate or hydroxide, and organic bases like triethylamine, in suitable solvents, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, often using alkyl halides as reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in catalytic asymmetric reactions.

Biology: Serves as a building block for the synthesis of bioactive molecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-N-(®-1-phenylethyl)butanamide exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants: (R) vs. (S) Configurations

- 2-(2-Oxopyrrolidin-1-yl)-N-[(S)-1-phenylethyl]butanamide (4cc): This compound (from ) shares the N-(1-phenylethyl)butanamide core but differs in two key aspects: Stereochemistry: The phenylethyl group is in the (S)-configuration, whereas the target compound has the (R)-configuration. Functional Group: A 2-oxopyrrolidin-1-yl group replaces the aminomethyl substituent. Synthesis involves γ-aminobutyric acid, propionaldehyde, and (S)-α-methylbenzyl isocyanide, yielding a yellow oil purified via column chromatography. Characterization via ¹H NMR and HRMS confirms its structure .

- (2R)- and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: These isomers () feature a dimethylated carbon adjacent to the amino group and a benzyl substituent instead of phenylethyl. The (R)-isomer (CAS 268556-62-3) and (S)-isomer (CAS 207121-91-3) demonstrate how minor stereochemical and branching differences influence commercial availability and cost (e.g., 100 mg of the S-isomer costs JPY 24,600) .

Key Insight : Stereochemistry and substituent branching significantly impact physicochemical properties and synthetic accessibility.

Functional Group Variations

- 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide: This indole-containing analog () shares the butanamide backbone but incorporates a 5-hydroxyindole-ethyl group.

N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide :

A piperidine-containing butanamide () under WHO surveillance, this compound exemplifies how nitrogen heterocycles and aryl methoxy groups enhance lipophilicity and CNS penetration, contributing to psychoactive effects .

Data Table : Structural and Synthetic Comparison

Pharmacologically Active Analogs

- Pregablin’s γ-aminobutyric acid (GABA) analog structure and Tramadol’s aminomethyl-cyclohexanol core underscore the importance of amine and amide groups in neuroactive compounds .

Biological Activity

2-(Aminomethyl)-N-((R)-1-phenylethyl)butanamide, also known as a derivative of phenylethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its biological activity. The structural formula can be represented as follows:

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound modulates the activity of neurotransmitter systems, potentially influencing dopaminergic and adrenergic pathways. This modulation may lead to various therapeutic effects, including stimulant and antidepressant properties.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

- Stimulant Activity : Similar to other phenylethylamine derivatives, it may enhance alertness and cognitive function.

- Antidepressant Effects : Potentially acts on serotonin pathways, offering insights into mood regulation.

- Neuroprotective Properties : Some studies suggest it may promote neuroprotection through mechanisms involving brain-derived neurotrophic factor (BDNF) levels .

2. Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 62.5 µg/mL |

| This compound | Escherichia coli | 31.25 µg/mL |

These results indicate a promising antibacterial profile, suggesting potential applications in treating infections .

Case Study 1: Neuroprotective Effects

In a controlled study involving double-lesioned rats, treatment with aminoindan (a related compound) showed significant improvements in motor and cognitive tasks compared to saline-treated groups. The treatment resulted in increased BDNF levels in the hippocampus and striatum, indicating neuroprotective effects .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that compounds similar to this compound exhibited potent bactericidal activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the γ-amino acid moiety for enhancing biological activity against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.